![molecular formula C12H22N2O4S B14604602 2-(3-Azabicyclo[3.2.2]nonan-3-yl)-2-oxoethyl ethylsulfamate CAS No. 60043-30-3](/img/structure/B14604602.png)
2-(3-Azabicyclo[3.2.2]nonan-3-yl)-2-oxoethyl ethylsulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Azabicyclo[322]nonan-3-yl)-2-oxoethyl ethylsulfamate is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Azabicyclo[3.2.2]nonan-3-yl)-2-oxoethyl ethylsulfamate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Azabicyclo[3.2.2]nonane Core: This can be achieved through a Diels-Alder reaction followed by a series of reduction and cyclization steps.
Introduction of the Oxoethyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and subsequent steps, as well as the use of automated systems for purification and isolation of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Azabicyclo[3.2.2]nonan-3-yl)-2-oxoethyl ethylsulfamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the bicyclic core or the oxoethyl group.
Substitution: The ethylsulfamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
2-(3-Azabicyclo[3.2.2]nonan-3-yl)-2-oxoethyl ethylsulfamate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting neurological disorders.
Biological Studies: It can be used as a probe to study the function of specific enzymes or receptors in biological systems.
Industrial Applications: The compound’s reactivity makes it useful in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism by which 2-(3-Azabicyclo[3.2.2]nonan-3-yl)-2-oxoethyl ethylsulfamate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bicyclic core and functional groups. These interactions can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Azabicyclo[3.2.2]nonane: This compound shares the same bicyclic core but lacks the oxoethyl and ethylsulfamate groups.
2-Oxoethyl Ethylsulfamate: This compound contains the oxoethyl and ethylsulfamate groups but lacks the bicyclic core.
Uniqueness
2-(3-Azabicyclo[3.2.2]nonan-3-yl)-2-oxoethyl ethylsulfamate is unique due to the combination of its bicyclic core and functional groups. This combination imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Propiedades
Número CAS |
60043-30-3 |
|---|---|
Fórmula molecular |
C12H22N2O4S |
Peso molecular |
290.38 g/mol |
Nombre IUPAC |
[2-(3-azabicyclo[3.2.2]nonan-3-yl)-2-oxoethyl] N-ethylsulfamate |
InChI |
InChI=1S/C12H22N2O4S/c1-2-13-19(16,17)18-9-12(15)14-7-10-3-4-11(8-14)6-5-10/h10-11,13H,2-9H2,1H3 |
Clave InChI |
FZPXKUQSMSDZLZ-UHFFFAOYSA-N |
SMILES canónico |
CCNS(=O)(=O)OCC(=O)N1CC2CCC(C1)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



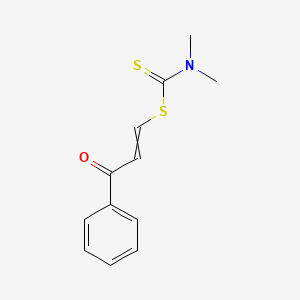
![Disulfide, bis[2-(phenylthio)phenyl]](/img/structure/B14604529.png)
![1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one](/img/structure/B14604535.png)



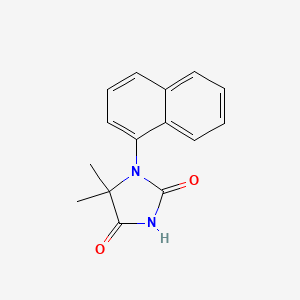
![2-[(Benzylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol](/img/structure/B14604559.png)
![N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]urea](/img/structure/B14604562.png)
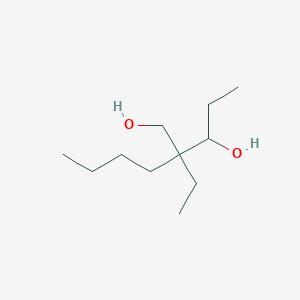
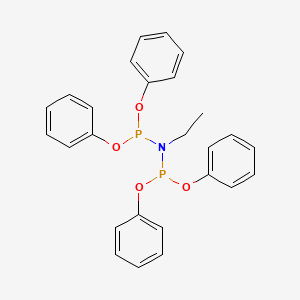
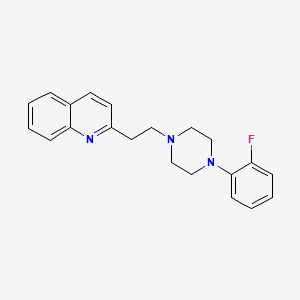
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-7-ol;hydrochloride](/img/structure/B14604603.png)
